molecular formula C26H21BrN2O4 B8178510 N-Fmoc-4-bromo-L-tryptophan

N-Fmoc-4-bromo-L-tryptophan

Cat. No.: B8178510
M. Wt: 505.4 g/mol
InChI Key: OUMZDLOCSOPQHB-QHCPKHFHSA-N
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Description

N-Fmoc-4-bromo-L-tryptophan is a derivative of the amino acid tryptophan, where the indole ring is substituted with a bromine atom at the 4-position and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis and various biochemical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-4-bromo-L-tryptophan typically involves the bromination of L-tryptophan followed by the protection of the amino group with an Fmoc group. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The Fmoc protection is achieved by reacting the brominated tryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-4-bromo-L-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Fmoc-4-bromo-L-tryptophan has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc-4-bromo-L-tryptophan primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide chain elongation and is removed under basic conditions to expose the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-4-bromo-L-tryptophan is unique due to the specific position of the bromine atom, which can influence the reactivity and properties of the compound. The 4-position bromination allows for selective functionalization and can impact the biological activity of the resulting peptides .

Properties

IUPAC Name

(2S)-3-(4-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BrN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMZDLOCSOPQHB-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C(=CC=C5)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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